molecular formula C19H16N2O3 B4086636 N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide

Cat. No.: B4086636
M. Wt: 320.3 g/mol
InChI Key: YTPARVKKLGKGHA-UHFFFAOYSA-N
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Description

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to an aromatic ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide typically involves the nitration of an aromatic precursor followed by acylation. One common method is the nitration of 4-methylacetanilide using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to Friedel-Crafts acylation using 2-naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 4-methyl-2-aminophenyl-2-naphthalen-1-ylacetamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 4-methyl-2-nitrophenyl-2-naphthalen-1-ylacetic acid and corresponding amine.

Scientific Research Applications

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-2-naphthalen-1-ylacetamide
  • N-(4-methylphenyl)-2-naphthalen-1-ylacetamide
  • N-(2-nitrophenyl)-2-naphthalen-1-ylacetamide

Uniqueness

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which imparts distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(4-methyl-2-nitrophenyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-13-9-10-17(18(11-13)21(23)24)20-19(22)12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPARVKKLGKGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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